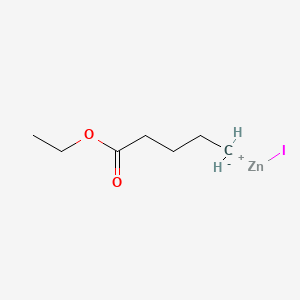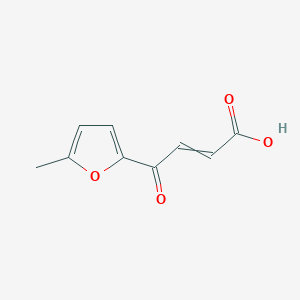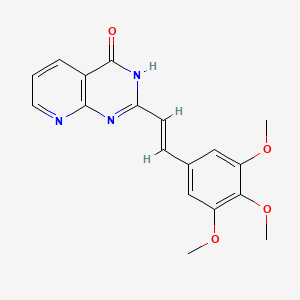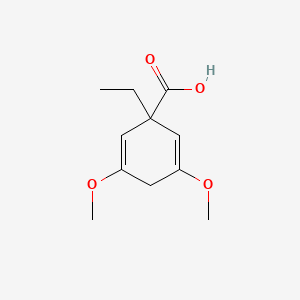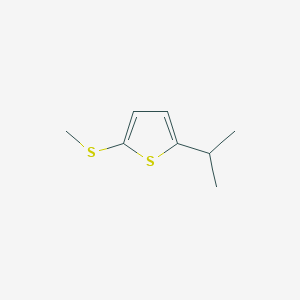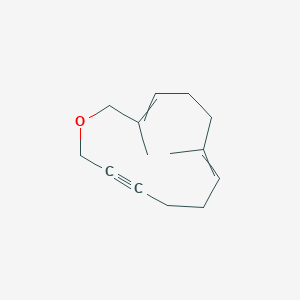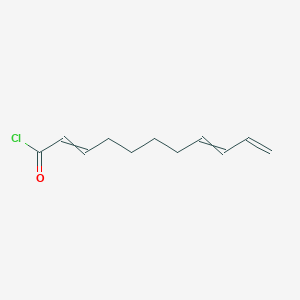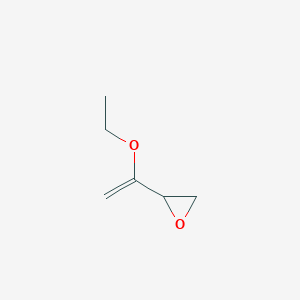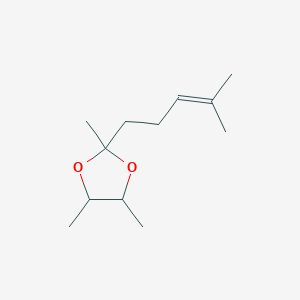
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes multiple methyl groups and a pentenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate diols or hydroxy ketones with aldehydes or ketones in the presence of acid catalysts. Commonly used acids include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes using similar reaction conditions as in laboratory synthesis. The choice of solvents, catalysts, and purification methods would be optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl and pentenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Lacks the pentenyl side chain.
2,4,5-Trimethyl-2-(4-methylpentyl)-1,3-dioxolane: Similar structure but with a saturated side chain.
Uniqueness
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is unique due to its specific combination of methyl groups and the unsaturated pentenyl side chain, which may confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
112009-04-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,4,5-trimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-12(5)13-10(3)11(4)14-12/h7,10-11H,6,8H2,1-5H3 |
InChI Key |
SSUYLKDACBCWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)(C)CCC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
